molecular formula C12H18N6O3 B1679872 Puromycin aminonucleoside CAS No. 58-60-6

Puromycin aminonucleoside

Numéro de catalogue: B1679872
Numéro CAS: 58-60-6
Poids moléculaire: 294.31 g/mol
Clé InChI: RYSMHWILUNYBFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'aminonucléoside de puromycine, également connu sous le nom de NSC 3056, est un dérivé de l'antibiotique puromycine. C'est un antibiotique aminonucléoside qui a été largement utilisé dans la recherche scientifique, en particulier dans les modèles animaux de néphrose. L'aminonucléoside de puromycine est connu pour sa capacité à induire l'apoptose et à inhiber des enzymes spécifiques telles que la dipeptidyl peptidase II et la cytosol alanyl aminopeptidase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'aminonucléoside de puromycine est synthétisé à partir de la puromycine en éliminant la partie aminoacide. La synthèse implique plusieurs étapes, notamment la protection des groupes fonctionnels, la déprotection sélective et la purification. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de l'aminonucléoside de puromycine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir la qualité et la cohérence du produit final. La production est effectuée dans des conditions contrôlées pour maintenir la stabilité et l'activité du composé .

Analyse Des Réactions Chimiques

Types de réactions

L'aminonucléoside de puromycine subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'aminonucléoside de puromycine avec des activités biologiques modifiées.

Applications de recherche scientifique

L'aminonucléoside de puromycine a un large éventail d'applications de recherche scientifique:

    Chimie: Il est utilisé comme composé modèle pour étudier l'inhibition enzymatique et la synthèse protéique.

    Biologie: Il est utilisé dans des études de culture cellulaire pour induire l'apoptose et étudier les réponses cellulaires.

    Médecine: Il est utilisé dans des modèles animaux de néphrose pour étudier les maladies rénales et les traitements potentiels.

    Industrie: Il est utilisé dans le développement de nouveaux antibiotiques et agents thérapeutiques

Mécanisme d'action

L'aminonucléoside de puromycine exerce ses effets en inhibant des enzymes spécifiques telles que la dipeptidyl peptidase II et la cytosol alanyl aminopeptidase. Cette inhibition conduit à l'induction de l'apoptose dans les cellules. Le composé affecte également les voies cellulaires impliquées dans la synthèse protéique et la migration cellulaire, contribuant à son activité biologique .

Applications De Recherche Scientifique

Nephrology Research

Puromycin aminonucleoside is extensively used in nephrology to model proteinuric kidney diseases. Its ability to induce nephrosis in animal models, particularly rats, allows researchers to study the pathogenesis of kidney diseases and evaluate therapeutic interventions.

Case Studies and Findings

  • Nephron Injury Model : In a study involving rats, PAN was administered to induce nephrosis, resulting in significant podocyte injury. The treatment led to a marked decrease in the number of podocytes per glomerulus and reduced nephrin levels, which are critical for maintaining the integrity of the glomerular filtration barrier .
  • Ultrastructural Changes : Electron microscopy studies revealed that PAN treatment caused a reduction in microvilli on podocytes and altered the morphology of glomeruli. These changes are indicative of compromised kidney function and mimic human nephrotic syndrome .
  • Gene Expression Analysis : Research has shown that PAN treatment affects the expression levels of various podocyte-associated proteins such as nephrin and podocin. For instance, significant down-regulation of nephrin was observed at different time points post-treatment, highlighting the molecular mechanisms underlying podocyte injury .
StudyFindings
Luimula et al., 2000Decreased nephrin levels post-PAN treatment; significant changes in mRNA expression of podocyte markers.
Boute et al., 2000Correlation between podocin mutations and PAN-induced nephrotic syndrome, emphasizing the role of podocytes in kidney disease.
PMC8870209Use of human kidney organoids treated with PAN to model kidney disease and assess therapeutic responses.

Cell Biology Applications

Beyond its role in nephrology, PAN is also utilized in cell biology for studying protein synthesis and cellular responses.

Mechanistic Insights

  • Protein Synthesis Inhibition : this compound functions as an inhibitor of protein synthesis by mimicking aminoacyl-tRNA, leading to premature termination of translation. This property has been exploited to study ribosomal function and the dynamics of protein synthesis in various cellular contexts .
  • Cellular Localization Studies : Researchers have employed PAN to track nascent polypeptide chains within cells. Techniques such as puromycin labeling allow for visualization of translating ribosomes and identification of proteins synthesized under specific conditions .

Therapeutic Investigations

This compound's effects on kidney cells have prompted investigations into potential therapeutic agents that might mitigate its damaging effects.

Protective Agents

  • Combination Therapies : Recent studies have explored the protective effects of agents like rituximab against PAN-induced apoptosis in podocytes. These investigations aim to identify strategies that could preserve renal function during proteinuric diseases .
  • Natural Compounds : Research into natural compounds such as Tripterygium wilfordii has shown promise in reducing proteinuria and protecting against kidney damage induced by PAN, suggesting potential avenues for therapeutic development .

Mécanisme D'action

Puromycin aminonucleoside exerts its effects by inhibiting specific enzymes such as dipeptidyl peptidase II and cytosol alanyl aminopeptidase. This inhibition leads to the induction of apoptosis in cells. The compound also affects cellular pathways involved in protein synthesis and cell migration, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires

    Puromycine: Le composé parent à partir duquel l'aminonucléoside de puromycine est dérivé.

    Aminoglycosides: Une classe d'antibiotiques avec des caractéristiques structurales similaires.

    Inhibiteurs de la dipeptidyl peptidase: Composés qui inhibent les mêmes cibles enzymatiques

Unicité

L'aminonucléoside de puromycine est unique en raison de son inhibition spécifique de la dipeptidyl peptidase II et de la cytosol alanyl aminopeptidase, ce qui le distingue des autres aminoglycosides et inhibiteurs de la dipeptidyl peptidase. Sa capacité à induire l'apoptose et son utilisation dans les modèles animaux de néphrose mettent en évidence ses propriétés distinctes .

Activité Biologique

Introduction

Puromycin aminonucleoside (PAN) is a purine analog and an important compound in nephrology, primarily recognized for its role in inducing nephrotic syndrome in experimental models. It mimics the effects of minimal change disease in humans, making it a valuable tool for studying kidney diseases, particularly those affecting podocytes. This article explores the biological activity of PAN, focusing on its mechanisms of action, effects on cellular structures, and implications for kidney pathology.

This compound functions as an antibiotic and antimetabolite by inhibiting protein synthesis. It incorporates into RNA, leading to premature termination of peptide chains. This mechanism is particularly detrimental to renal podocytes, which are crucial for maintaining glomerular filtration barrier integrity.

Key Findings:

  • Inhibition of RNA Synthesis : PAN disrupts the normal function of podocytes by interfering with their ability to synthesize proteins necessary for maintaining cell structure and function .
  • Induction of Apoptosis : Studies show that PAN treatment leads to increased apoptosis in podocytes, characterized by nuclear fragmentation and activation of caspase pathways .

Effects on Podocytes

Podocytes are specialized epithelial cells in the glomerulus that play a vital role in filtration. PAN's impact on these cells has been extensively studied using various experimental models.

Cellular Changes Induced by PAN:

  • Morphological Alterations : Electron microscopy studies reveal that PAN induces significant morphological changes in podocytes, including decreased microvilli and altered foot processes, which are critical for filtration .
  • Cytoskeletal Disruption : Treatment with PAN disrupts the actin cytoskeleton, leading to impaired cell adhesion and increased susceptibility to injury .

Table 1: Summary of Podocyte Changes Induced by PAN

ParameterControl GroupPAN Treatment (8 mg/100 g)Observations
Microvilli CountHighDecreasedLoss of microvilli observed under SEM
Foot Process WidthNormalIncreasedSuggests structural instability
Apoptosis RateLowHighIncreased nuclear fragmentation
Nephrin Expression (fmol/glom)0.800.46 (Day 4)Significant reduction correlating with proteinuria

In Vivo Studies

Animal models have been pivotal in understanding the nephrotoxic effects of PAN. The administration of PAN to rats results in a series of pathological changes that mimic human nephrotic syndrome.

Case Study: Nephrosis Induction in Rats

  • Dosage and Administration : Intravenous injection at doses ranging from 60 mg/kg to 150 mg/kg induces nephrosis.
  • Clinical Observations : Rats treated with PAN exhibited significant weight loss, elevated serum creatinine levels, and increased proteinuria, indicating impaired renal function .

Table 2: Clinical Parameters in PAN-Treated Rats

ParameterControl GroupPAN Treatment (100 mg/kg)Observations
Body Weight (g)250230Significant weight loss observed
Serum Creatinine (mg/dL)0.51.5Elevated levels indicating renal impairment
Proteinuria (mg/day)10150Marked increase correlating with nephron damage

Oxidative Stress and Antioxidant Response

Research indicates that oxidative stress plays a crucial role in the pathogenesis of PAN-induced nephropathy. Reactive oxygen species (ROS) levels significantly increase following PAN treatment, contributing to cellular injury.

Key Findings:

  • Reactive Oxygen Species : Studies show an eightfold increase in ROS shortly after PAN administration, returning to baseline levels but peaking again at later stages .
  • Antioxidant Enzyme Activity : Despite increased oxidative stress, antioxidant enzyme activities such as catalase decline over time, suggesting a failure of the renal protective mechanisms .

Therapeutic Implications

Understanding the biological activity of this compound opens avenues for potential therapeutic interventions. For instance, studies exploring the use of rituximab alongside PAN treatment have shown promising results in stabilizing podocyte structure and reducing apoptosis rates .

Future Directions

Research continues to explore novel therapeutic strategies targeting oxidative stress pathways or enhancing podocyte resilience against toxic insults.

Propriétés

IUPAC Name

4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMHWILUNYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859027
Record name 9-(3-Amino-3-deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-60-6
Record name Aminonucleoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puromycin aminonucleoside
Reactant of Route 2
Puromycin aminonucleoside
Reactant of Route 3
Puromycin aminonucleoside
Reactant of Route 4
Puromycin aminonucleoside
Reactant of Route 5
Puromycin aminonucleoside
Reactant of Route 6
Puromycin aminonucleoside
Customer
Q & A

Q1: What is the primary target of puromycin aminonucleoside in the kidney?

A1: this compound primarily targets podocytes, the specialized cells lining the glomerular capillaries responsible for maintaining the filtration barrier in the kidney [, , , , , , ].

Q2: How does this compound affect podocytes?

A2: PAN induces various structural and functional changes in podocytes, including:

  • Foot Process Effacement: PAN causes the flattening and fusion of podocyte foot processes, leading to a disruption of the slit diaphragm, a critical component of the glomerular filtration barrier [, , , , ]. This disruption contributes to the development of proteinuria, a hallmark of nephrotic syndrome.
  • Cytoskeletal Disruption: PAN disrupts the actin cytoskeleton of podocytes, affecting their shape, adhesion, and overall function [, ]. This disruption further contributes to foot process effacement and proteinuria.
  • Apoptosis: Research suggests that PAN can induce apoptosis (programmed cell death) in podocytes, potentially contributing to the loss of these cells and the progression of glomerular damage [, , , , ].
  • Oxidative Stress: PAN is believed to increase oxidative stress in podocytes [, , , ]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage cellular components and contribute to apoptosis.

Q3: Does this compound only affect podocytes?

A3: While podocytes are the primary target, research indicates that PAN can also induce changes in other renal cells, including:

  • Glomerular Endothelial Cells: PAN can cause apoptosis in glomerular endothelial cells, contributing to the overall glomerular damage [].
  • Tubular Epithelial Cells: Studies indicate PAN can lead to tubular injury and dysfunction, potentially contributing to the overall decline in renal function observed in PAN-induced nephrosis [, , , ].

Q4: How does the effect of this compound on renal cells translate to the clinical manifestations of nephrotic syndrome?

A4: The damage to podocytes, particularly foot process effacement, leads to increased permeability of the glomerular filtration barrier. This allows proteins, primarily albumin, to leak into the urine, resulting in proteinuria, a defining characteristic of nephrotic syndrome. The loss of albumin in the urine contributes to hypoalbuminemia (low blood albumin levels) []. As the disease progresses, the combined damage to podocytes, other glomerular cells, and potentially tubular cells contributes to a decline in renal function, evidenced by decreased glomerular filtration rate and impaired ability to concentrate urine [, , , ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H29N7O5, and its molecular weight is 471.52 g/mol.

Q6: What is known about the absorption, distribution, metabolism, and excretion of this compound in rats?

A6: While detailed pharmacokinetic studies are limited, research indicates that PAN is rapidly absorbed after injection in rats []. The compound is distributed to various tissues, including the kidney. The exact metabolic pathways of PAN are not fully understood.

Q7: What are the common in vivo models used to study this compound-induced nephrosis?

A7: Rats, particularly Sprague-Dawley rats, are the most common in vivo model for PAN-induced nephrosis [, , , , , , , , , , , , , ]. Researchers administer PAN to rats, typically through a single intravenous injection or multiple subcutaneous injections, to induce a nephrotic syndrome closely resembling minimal change disease in humans [, , ].

Q8: Are there in vitro models to study this compound effects?

A8: Yes, researchers have developed in vitro models using cultured podocytes to study the direct effects of PAN on these cells [, , ]. These models are useful for investigating specific cellular and molecular mechanisms involved in PAN-induced podocyte injury.

Q9: Can the effects of this compound be modulated in experimental models?

A9: Yes, studies have shown that various interventions can influence the course of PAN-induced nephrosis in rats:

  • Antioxidants: Administration of antioxidants, such as vitamin E and probucol, has demonstrated protective effects against renal injury in chronic PAN models [, , ].
  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Research on the effects of ACE inhibitors, like enalapril and captopril, on PAN-induced nephrosis has yielded mixed results. Some studies found a reduction in proteinuria with ACE inhibitors, while others did not observe significant benefits on the overall disease progression [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.